6-Bromo-2-fluoro-3-iodobenzonitrile
Description
Contextualizing 6-Bromo-2-fluoro-3-iodobenzonitrile within the Landscape of Highly Substituted Arene Systems
The compound this compound is a prime example of a highly substituted arene. Its structure, featuring three different halogen atoms (bromine, fluorine, and iodine) and a nitrile group on a benzene (B151609) ring, offers a rich platform for synthetic transformations. Each substituent provides a potential reaction site, allowing for a high degree of molecular diversity to be generated from a single starting material. The presence of multiple, distinct halogens is particularly significant, as it enables selective, stepwise reactions, a key strategy in the construction of complex molecules. libretexts.org
The strategic placement of the substituents in this compound makes it a valuable research chemical. The fluorine atom, for instance, can influence the electronic properties of the molecule and is a common feature in many pharmaceuticals. The bromine and iodine atoms are excellent handles for cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. The nitrile group itself can be transformed into a variety of other functional groups, including amines and carboxylic acids.
Overview of the Strategic Importance of Polysubstituted Halogenated Aromatics in Chemical Science
Polysubstituted halogenated aromatic compounds are of immense strategic importance in chemical science for several key reasons:
Versatile Synthetic Intermediates: The carbon-halogen bond provides a reactive site for a multitude of transformations. organic-chemistry.org Reactions such as Suzuki, Stille, and Heck couplings, which are fundamental in the synthesis of complex organic molecules, rely on the reactivity of halogenated arenes. ambeed.com The differential reactivity of various halogens (I > Br > Cl > F) allows for selective, sequential reactions on a polyhalogenated ring, providing a powerful tool for controlled molecular assembly. libretexts.org
Modulation of Physicochemical Properties: The introduction of halogen atoms onto an aromatic ring can significantly alter its physical and chemical properties. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This is a critical consideration in medicinal chemistry, where fine-tuning these properties is essential for drug design. nih.gov
Building Blocks for Advanced Materials: Polyhalogenated aromatics serve as precursors for a wide range of functional materials. google.com For example, they are used in the synthesis of polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The specific halogen substitution pattern can influence the material's electronic properties, thermal stability, and morphology.
The table below provides a summary of key information for this compound and related compounds, highlighting their role as building blocks in organic synthesis.
| Compound Name | Molecular Formula | CAS Number | Key Features |
| This compound | C₇H₂BrFIN | Not Available | Trisubstituted with distinct halogens and a nitrile group, offering multiple, selective reaction sites. |
| 3-Bromo-6-chloro-2-fluorobenzonitrile | C₇H₂BrClFN | 943830-79-3 ambeed.comnih.gov | A related polyhalogenated benzonitrile (B105546) with chlorine instead of iodine, useful for comparative reactivity studies. bldpharm.com |
| 2-Bromo-6-fluoro-3-iodobenzaldehyde | C₇H₃BrFIO | 2092187-40-9 bldpharm.com | The aldehyde analogue, providing an alternative functional group for synthetic transformations. |
| 2-Bromo-5-fluoro-3-iodobenzonitrile | C₇H₂BrFIN | 2149598-36-5 synquestlabs.com | An isomeric compound, demonstrating how the substitution pattern can be varied to achieve different synthetic outcomes. |
| 4-Hydroxybenzonitrile | C₇H₅NO | 767-00-0 | A simpler precursor that can be halogenated to produce more complex structures like 3-bromo-4-isobutyloxyphenyl carbothioamide. researchgate.net |
| 6-bromo-4-chloro-3-nitroquinoline | C₉H₄BrClN₂O₂ | Not Available | A related heterocyclic compound, illustrating the extension of polyhalogenation to other aromatic systems for applications like kinase inhibitors. researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-fluoro-3-iodobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrFIN/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAFPTRNLAQJNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)C#N)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrFIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization Methodologies for 6 Bromo 2 Fluoro 3 Iodobenzonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the detailed structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides atom-specific information about the chemical environment, connectivity, and spatial relationships within a molecule.
Proton (¹H) NMR spectroscopy is instrumental in identifying the number, environment, and coupling interactions of hydrogen atoms in a molecule. For 6-Bromo-2-fluoro-3-iodobenzonitrile (C₇H₂BrFIN), the aromatic region of the ¹H NMR spectrum is of primary interest.
Detailed research findings have reported the ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃) at 270 MHz. lookchem.com The spectrum displays two distinct signals in the aromatic region, corresponding to the two protons on the benzene (B151609) ring. lookchem.com
A signal appears at 7.27 ppm , presenting as a doublet of doublets (dd). This multiplicity arises from coupling to the adjacent aromatic proton (a ³JHH coupling of 8 Hz) and a weaker, long-range coupling to the fluorine atom (a ⁵JHF coupling of 1 Hz). lookchem.com
A second signal is observed downfield at 7.84 ppm , also as a doublet of doublets. This signal is attributed to the other aromatic proton, showing coupling to its neighboring proton (³JHH = 8 Hz) and a more significant coupling to the ortho-positioned fluorine atom (a ⁴JHF coupling of 7 Hz). lookchem.com
The distinct chemical shifts and coupling patterns allow for the unambiguous assignment of the two aromatic protons, confirming the substitution pattern on the benzene ring.
Interactive Data Table: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) in Hz | Inferred Assignment |
|---|---|---|---|
| 7.27 | Doublet of Doublets (dd) | ³JHH = 8 Hz, ⁵JHF = 1 Hz | Aromatic H |
| 7.84 | Doublet of Doublets (dd) | ³JHH = 8 Hz, ⁴JHF = 7 Hz | Aromatic H |
Data sourced from a study on highly substituted benzene derivatives. lookchem.com
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the structure typically gives rise to a distinct signal, with its chemical shift being indicative of its electronic environment (e.g., aromatic, nitrile, or halogen-substituted).
For this compound, one would expect to observe seven distinct signals in the ¹³C NMR spectrum: six for the aromatic carbons and one for the nitrile carbon. The carbons directly bonded to the electronegative halogens (F, Br, I) and the nitrile group would show characteristic downfield shifts. Furthermore, the signals for the fluorine-bearing carbon and its neighbors would exhibit splitting due to carbon-fluorine coupling (¹JCF, ²JCF, etc.), providing further structural confirmation.
However, specific experimental ¹³C NMR data for this compound is not available in the cited scientific literature.
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range, making it an excellent probe for structural analysis.
In the case of this compound, the ¹⁹F NMR spectrum would show a single signal for the one fluorine atom on the aromatic ring. The precise chemical shift of this signal would be influenced by the other substituents (Br, I, and CN) on the ring. The multiplicity of this signal would be a doublet of doublets, arising from coupling to the two aromatic protons at the ortho and meta positions, providing valuable data that corroborates the findings from ¹H NMR.
Detailed experimental ¹⁹F NMR data for this compound has not been reported in the reviewed literature.
While one-dimensional NMR provides essential data, multi-dimensional NMR experiments are crucial for assembling the complete molecular structure by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy) would establish the correlation between the two coupling aromatic protons, confirming their adjacency on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom it is directly attached to. This would definitively assign the signals for the two CH groups in the carbon spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) is used to trace longer-range connections (typically 2-3 bonds). It would be invaluable for assigning the quaternary (non-protonated) carbons by showing correlations from the protons to the carbons bearing the F, Br, I, and CN substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments identify protons that are close in space, irrespective of their bond connectivity. For this molecule, NOESY/ROESY could show through-space interactions between the fluorine atom and the adjacent proton, further confirming the substitution pattern.
Specific experimental data from these multi-dimensional NMR techniques for this compound are not documented in the available scientific literature.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. It is particularly effective for the identification of functional groups, which have characteristic vibrational frequencies.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a "fingerprint" of the molecule and is highly effective for identifying its functional groups.
The FTIR spectrum of this compound has been reported, showing several key absorption bands that confirm its structure. lookchem.com A strong, sharp absorption at 2240 cm⁻¹ is characteristic of the C≡N (nitrile) stretching vibration. lookchem.com The region between 1620 cm⁻¹ and 1420 cm⁻¹ contains absorptions corresponding to the C=C stretching vibrations within the aromatic ring. lookchem.com Additional bands in the fingerprint region, such as those at 1150 cm⁻¹, 890 cm⁻¹, and 820 cm⁻¹ , are related to various bending vibrations and C-H deformations, as well as vibrations involving the C-F, C-Br, and C-I bonds. lookchem.com
Interactive Data Table: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Inferred Vibrational Mode |
|---|---|
| 2240 | C≡N stretch (nitrile) |
| 1620 | C=C aromatic ring stretch |
| 1500 | C=C aromatic ring stretch |
| 1420 | C=C aromatic ring stretch |
| 1150 | Fingerprint region (e.g., C-H, C-Halogen) |
| 890 | Fingerprint region (e.g., C-H, C-Halogen) |
| 820 | Fingerprint region (e.g., C-H, C-Halogen) |
Data sourced from a study on the synthesis of substituted benzonitriles. lookchem.com
While a comprehensive Raman spectroscopic investigation would provide complementary information, particularly for the symmetric vibrations and halogen-carbon bonds that are often weak in the IR spectrum, such data for this compound is not found in the reviewed literature.
Raman Spectroscopy for Molecular Vibrational Mode Analysis
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about a molecule's vibrational modes. While specific experimental Raman spectra for this compound are not widely available in the current literature, the expected spectral features can be predicted based on its structure. The Raman spectrum would be complementary to its infrared (IR) spectrum, with certain vibrational modes being more prominent in Raman scattering.
Key expected Raman bands would include:
C≡N Stretch: A strong, sharp band is anticipated in the region of 2220-2240 cm⁻¹, characteristic of the nitrile group. This band is often more intense in Raman than in IR spectra.
Aromatic C-C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the stretching vibrations of the benzene ring.
C-F, C-Br, and C-I Stretching: The carbon-halogen stretching vibrations are expected at lower frequencies. The C-F stretch would likely appear in the 1000-1250 cm⁻¹ range. The C-Br and C-I stretches would be found at lower wavenumbers, typically in the 500-700 cm⁻¹ and 450-650 cm⁻¹ regions, respectively. These bands are often strong in Raman spectra.
Ring Bending Modes: Various in-plane and out-of-plane bending vibrations of the aromatic ring would populate the lower frequency region of the spectrum (<1000 cm⁻¹).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, mass spectrometry confirms the molecular mass and provides evidence of its elemental composition.
In a synthesis of highly substituted benzene derivatives, mass spectrometry was used to characterize this compound. The analysis showed molecular ion peaks at m/z 327 and 325. manchester.ac.uk This characteristic isotopic pattern is due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance.
| Technique | Observed m/z | Interpretation |
| Mass Spectrometry (MS) | 327 | Molecular ion peak [M⁺] with ⁸¹Br |
| Mass Spectrometry (MS) | 325 | Molecular ion peak [M⁺] with ⁷⁹Br |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement
The theoretical monoisotopic masses for the two major isotopic forms of the molecular ion [M]⁺ are:
C₇H₂⁷⁹BrFIN⁺: 324.8420 Da
C₇H₂⁸¹BrFIN⁺: 326.8399 Da
An experimental HRMS measurement would be expected to provide a mass value that is within a very narrow tolerance (typically < 5 ppm) of one of these theoretical values, thereby confirming the elemental composition of C₇H₂BrFIN.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (in this case, the molecular ion) and its subsequent fragmentation to provide detailed structural information. Although experimental MS/MS data for this compound has not been reported, plausible fragmentation pathways can be predicted based on the strengths of the chemical bonds within the molecule.
The C-I bond is the weakest of the carbon-halogen bonds in the molecule, making the loss of an iodine radical (I•) a likely initial fragmentation step. Subsequent fragmentations could involve the loss of the bromine atom (Br•), the nitrile group (•CN), or other small neutral molecules.
Predicted MS/MS Fragmentation of this compound:
[M]⁺ → [M - I]⁺ + I•
[M]⁺ → [M - Br]⁺ + Br•
[M]⁺ → [M - CN]⁺ + •CN
The relative abundances of these fragment ions in an MS/MS spectrum would provide valuable information for confirming the connectivity of the atoms in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorptions arising from π → π* transitions within the benzene ring.
While a specific UV-Vis spectrum for this compound is not documented in the reviewed literature, the spectra of substituted benzonitriles generally show characteristic absorption bands. acs.orgacs.org The presence of multiple halogen substituents and the nitrile group on the benzene ring would be expected to influence the position and intensity of these absorption maxima (λ_max). The substitution pattern can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption bands compared to unsubstituted benzonitrile (B105546). Typically, substituted benzonitriles exhibit strong absorptions in the ultraviolet region, often below 300 nm.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is a technique that detects species with unpaired electrons, such as free radicals. As this compound is a closed-shell molecule with all electrons paired, it is EPR-silent and would not produce an EPR spectrum under normal conditions.
However, EPR spectroscopy could be a valuable tool for studying radical ions of this compound if they were to be generated, for instance, through electrochemical oxidation or reduction, or upon irradiation. The resulting EPR spectrum would provide information about the distribution of the unpaired electron density within the radical species, through the analysis of g-values and hyperfine coupling constants with the magnetic nuclei present in the molecule (¹H, ¹⁹F, ¹⁴N, ⁷⁹Br, ⁸¹Br, and ¹²⁷I).
Theoretical and Computational Investigations on 6 Bromo 2 Fluoro 3 Iodobenzonitrile
Computational Studies of Intramolecular and Intermolecular Interactions
Computational chemistry provides powerful tools to investigate the complex interplay of forces within and between molecules. For 6-bromo-2-fluoro-3-iodobenzonitrile, methods like Density Functional Theory (DFT) and Møller–Plesset second-order perturbation theory (MP2) are employed to model its geometry, electronic properties, and interaction potential. nih.gov These studies reveal a molecule with a complex electrostatic surface, governed by the competing electron-withdrawing and polarizing effects of its substituents.
The fluorine, bromine, and iodine atoms, along with the cyano group, significantly modulate the electron density distribution of the benzene (B151609) ring. The high electronegativity of the fluorine atom results in strong inductive withdrawal of electron density. In contrast, the larger, more polarizable bromine and iodine atoms can engage in more complex interactions, including the formation of halogen bonds. nih.gov
A key feature of halogenated compounds is their ability to form halogen bonds (XBs). A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. nih.gov In this compound, both the bromine and iodine atoms possess σ-holes on the outer side of the C-Br and C-I bonds, making them potential halogen bond donors. The iodine atom, being larger and more polarizable, is expected to form stronger halogen bonds than bromine.
Computational studies on analogous systems demonstrate that the nitrogen atom of a cyano group is an effective halogen bond acceptor. nih.gov Therefore, in a condensed phase or in the presence of other acceptor molecules, this compound can participate in intermolecular halogen bonding. The interaction involves the alignment of the C-I or C-Br bond axis with the nitrogen lone pair of a neighboring molecule.
Quantum Theory of Atoms in Molecules (QTAIM) is a common method to characterize such interactions by identifying a bond critical point (BCP) between the halogen and the nitrogen atom. nih.gov The properties at this BCP, such as electron density (ρ) and its Laplacian (∇²ρ), provide insight into the strength and nature of the interaction.
Table 1: Representative Calculated Properties for Cyano–Halogen Bonds in Analogous Systems Data below is representative and derived from computational studies on similar halogenated benzonitrile (B105546) systems to illustrate typical values.
| Interaction Type | Interaction Energy (kcal/mol) | Halogen-Nitrogen Distance (Å) | Nature of Interaction |
| C-I···N≡C | -3.5 to -5.0 | 2.80 - 3.10 | Primarily electrostatic and dispersion |
| C-Br···N≡C | -2.0 to -3.5 | 2.90 - 3.30 | Primarily electrostatic and dispersion |
Electron delocalization within the this compound molecule and the charge transfer that occurs during intermolecular interactions are fundamental to its reactivity and electronic properties. Natural Bond Orbital (NBO) analysis is a powerful computational method used to dissect these effects by translating the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs. wikipedia.org
NBO analysis quantifies delocalization through second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with "donor-acceptor" interactions between filled (donor) and empty (acceptor) orbitals. rsc.org For this compound, significant intramolecular delocalization occurs from the lone pairs of the halogen atoms into the antibonding π* orbitals of the benzene ring.
In the context of intermolecular halogen bonding, NBO analysis can also quantify the charge transfer from the nitrogen lone pair (LP(N)) of the cyano group to the antibonding orbital of the C-X (where X is Br or I) bond (σ*(C-X)). While some studies suggest that the energetic contribution of charge transfer to halogen bonding is relatively small compared to electrostatics and dispersion, it is a key component in understanding the electronic nature of the interaction. rsc.orgrsc.org
Table 2: Representative NBO Second-Order Perturbation Analysis for Key Interactions Values are illustrative based on NBO analyses of similar halogenated aromatic compounds.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Type of Interaction |
| LP (I) | π* (Aromatic Ring) | ~2-4 | Intramolecular hyperconjugation |
| LP (Br) | π* (Aromatic Ring) | ~1-3 | Intramolecular hyperconjugation |
| LP (N) of Molecule A | σ* (C-I) of Molecule B | ~0.5-1.5 | Intermolecular Charge Transfer (Halogen Bond) |
| π (Aromatic Ring) | σ* (C-I) | ~0.3-0.8 | Intramolecular delocalization |
Reactivity and Chemical Transformations of 6 Bromo 2 Fluoro 3 Iodobenzonitrile
Nucleophilic Aromatic Substitution (SNAr) Reactions of Halogenated Positions
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those activated by electron-withdrawing groups. wikipedia.org In 6-bromo-2-fluoro-3-iodobenzonitrile, the cyano group, being a potent electron-withdrawing group, activates the aromatic ring towards nucleophilic attack. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org
In SNAr reactions, the nature of the halogen leaving group significantly influences the reaction rate. Counterintuitively to SN1 and SN2 reactions where iodide is the best leaving group, the reactivity order for halogens in SNAr is typically F > Cl ≈ Br > I. wikipedia.orgquora.com This trend is attributed to the rate-determining step of the reaction, which is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex. masterorganicchemistry.comnih.gov
For this compound, the fluorine atom at the C-2 position is the most activated towards SNAr. The cyano group is para to the fluorine, providing strong resonance stabilization to the Meisenheimer complex formed upon nucleophilic attack at C-2. Therefore, selective displacement of the fluorine atom is expected under SNAr conditions. The bromine and iodine atoms are less reactive in SNAr due to their lower electronegativity and weaker ability to stabilize the anionic intermediate through inductive effects.
Table 1: Predicted Relative Reactivity of Halogens in this compound towards SNAr
| Position | Halogen | Relative Reactivity in SNAr | Rationale |
|---|---|---|---|
| C-2 | Fluorine | Highest | Strong inductive electron withdrawal, stabilization of Meisenheimer complex. |
| C-6 | Bromine | Intermediate | Moderate inductive effect compared to fluorine. |
It is important to note that while this is the generally accepted trend, the specific reaction conditions and the nature of the nucleophile can sometimes influence the selectivity.
The activated aromatic ring of this compound is susceptible to attack by a wide range of nucleophiles. These include alkoxides, thiolates, and amines. The reaction of 2-halo-substituted benzonitriles with carbanions, for instance, has been reported to yield (2-cyanoaryl)arylacetonitriles. acs.org
Given the high reactivity of the C-2 fluorine atom in this compound towards SNAr, it is expected to react readily with various carbanions. For example, treatment with a malonic ester anion would likely lead to the selective substitution of the fluorine atom. The resulting product would retain the bromine and iodine atoms, which can then be utilized in subsequent transformations. The reaction with organolithium or Grignard reagents can also proceed via a nucleophilic aromatic substitution pathway, although these strong nucleophiles can also participate in other reaction types.
Metal-Catalyzed Coupling Reactions Utilizing Multiple Halogen Atoms
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com The reactivity of aryl halides in these reactions is generally the opposite of that in SNAr, with the order of reactivity being I > Br > Cl > F. mdpi.com This differential reactivity allows for highly chemoselective transformations of polyhalogenated substrates like this compound.
The distinct reactivities of the C-I, C-Br, and C-F bonds in this compound under palladium catalysis enable a sequential and site-selective functionalization of the molecule. The C-I bond is the most reactive and will undergo oxidative addition to the palladium(0) catalyst under the mildest conditions. This allows for selective coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, at the C-3 position while leaving the C-Br and C-F bonds intact.
Once the iodine has been functionalized, the C-Br bond can be targeted for a second cross-coupling reaction under slightly more forcing conditions. Finally, the C-F bond is the least reactive in palladium-catalyzed couplings and typically requires specialized catalysts and harsh conditions for activation. researchgate.net This hierarchical reactivity provides a robust strategy for the synthesis of complex, polysubstituted benzonitriles.
Table 2: Predicted Chemoselectivity in Palladium-Catalyzed Cross-Coupling Reactions
| Position | Halogen | Relative Reactivity in Pd-Catalyzed Coupling | Common Coupling Reactions |
|---|---|---|---|
| C-3 | Iodine | Highest | Suzuki-Miyaura, Sonogashira, Heck, Stille |
| C-6 | Bromine | Intermediate | Suzuki-Miyaura, Sonogashira, Heck, Stille |
For example, a Sonogashira coupling of this compound with a terminal alkyne would be expected to proceed selectively at the C-3 position. The resulting 3-alkynyl-6-bromo-2-fluorobenzonitrile could then undergo a Suzuki-Miyaura coupling with a boronic acid at the C-6 position.
The presence of multiple reactive sites in this compound makes it a potential substrate for cascade or domino reactions. Domino reactions are sequential transformations that occur under the same reaction conditions without the isolation of intermediates, leading to a rapid increase in molecular complexity. iupac.org
While specific examples involving this compound are not prevalent in the literature, the concept can be illustrated with related systems. For instance, a cascade reaction could be envisioned where an initial metal-catalyzed cross-coupling at the C-I or C-Br position introduces a functional group that can then participate in an intramolecular reaction with the nitrile group or another halogen. Cascade reactions of ortho-carbonyl-substituted benzonitriles with pronucleophiles have been reported to form isoindolin-1-ones. nih.govacs.org Similarly, domino reactions of 2-(2-oxo-2-phenylethyl)benzonitriles with amines have been used to synthesize 1-aminoisoquinolines. beilstein-journals.orgcuny.edu
Reactions Involving the Nitrile Functional Group
The nitrile group in this compound can undergo a variety of chemical transformations, further expanding its synthetic utility.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis of benzonitrile (B105546) typically yields benzoic acid. semanticscholar.orgdoubtnut.com In the case of this compound, hydrolysis would provide 6-bromo-2-fluoro-3-iodobenzoic acid, a trifunctionalized building block.
Reduction: The nitrile group can be reduced to a primary amine (a benzylamine derivative). wikipedia.org Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. libretexts.org For example, the reduction of aromatic nitriles to primary amines can be achieved with diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride. nih.govorganic-chemistry.org This would convert this compound into (6-bromo-2-fluoro-3-iodophenyl)methanamine.
Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. For instance, [3+2] cycloaddition reactions between benzonitrile N-oxides and nitroalkenes have been studied. growingscience.com While specific examples with this compound are scarce, its nitrile group would be expected to undergo similar cycloadditions with suitable 1,3-dipoles to form five-membered heterocyclic rings.
Derivatization of the Nitrile Moiety into Diverse Functional Groups.
While specific examples of nitrile group transformations for this compound are not readily found in the surveyed literature, the nitrile moiety is a well-established precursor to a variety of functional groups in organic chemistry. General methodologies for nitrile derivatization can be applied to this molecule, assuming no prohibitive steric hindrance or interfering reactivity from the other substituents.
Common transformations of the nitrile group that could theoretically be applied to this compound include:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (6-bromo-2-fluoro-3-iodobenzoic acid) or a primary amide (6-bromo-2-fluoro-3-iodobenzamide), respectively. The choice of conditions would be crucial to avoid potential dehalogenation.
Reduction: Catalytic hydrogenation (e.g., using H₂/Pd-C) or reduction with chemical hydrides (e.g., LiAlH₄, NaBH₄) can convert the nitrile to a primary amine ( (6-bromo-2-fluoro-3-iodophenyl)methanamine).
Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the nitrile to form ketones after a hydrolytic workup.
Formation of Tetrazoles: The [2+3] cycloaddition reaction of the nitrile with an azide (B81097), typically sodium azide in the presence of a Lewis acid or an ammonium salt, would yield the corresponding tetrazole derivative (5-(6-bromo-2-fluoro-3-iodophenyl)-1H-tetrazole). This transformation is a common strategy in medicinal chemistry to introduce a bioisostere for a carboxylic acid.
A summary of these potential transformations is presented in the table below.
| Reagent(s) | Product Functional Group |
| H₃O⁺, heat | Carboxylic Acid |
| H₂O₂, base | Primary Amide |
| H₂, Pd/C or LiAlH₄ | Primary Amine |
| R-MgBr, then H₃O⁺ | Ketone |
| NaN₃, NH₄Cl | Tetrazole |
Cycloaddition Reactions (e.g., [4+2] Annulations).
There is a notable absence of documented [4+2] cycloaddition reactions, such as the Diels-Alder reaction, where this compound acts as either the diene or the dienophile. The electron-withdrawing nature of the nitrile and halogen substituents on the aromatic ring would generally render it a poor diene. While the carbon-carbon triple bond of the nitrile group can in principle act as a dienophile, it typically requires high temperatures and is less reactive than other dienophiles. The focus of reactivity for this compound appears to be on its halogen substituents, which are more amenable to cross-coupling reactions.
Strategic Transformations for Accessing Novel Polycyclic Heterocyclic Systems.
The strategic utility of this compound in the synthesis of novel polycyclic heterocyclic systems is implied by its structure, which is well-suited for sequential, site-selective cross-coupling reactions. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-F) under palladium-catalyzed conditions allows for a programmed introduction of various substituents, which can then be involved in cyclization reactions to build fused ring systems.
One documented application of this compound is in a Suzuki coupling reaction. electronicsandbooks.com Although the specific details of this reaction are not extensively reported, it highlights the utility of the carbon-halogen bonds for forming new carbon-carbon bonds, a key step in the construction of more complex molecular architectures. For instance, a selective Suzuki coupling at the iodine position, followed by a subsequent coupling at the bromine position, and finally an intramolecular cyclization involving the nitrile group or a substituent introduced via coupling, could lead to the formation of various polycyclic heterocyclic systems.
Potential synthetic strategies could involve:
Sequential Cross-Coupling and Cyclization:
Sonogashira coupling at the C-I bond to introduce an alkyne.
Suzuki or Stille coupling at the C-Br bond to introduce an aryl or vinyl group.
Intramolecular cyclization of the introduced substituents with each other or with the nitrile group to form heterocycles such as quinolines, quinazolines, or other fused systems.
The table below outlines the general reactivity order of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, which is fundamental to the strategic use of this compound in heterocyclic synthesis.
| Carbon-Halogen Bond | Relative Reactivity in Pd-Catalyzed Cross-Coupling |
| C-I | Highest |
| C-Br | Intermediate |
| C-F | Lowest (generally unreactive under standard conditions) |
Despite this potential, detailed and specific examples of the synthesis of novel polycyclic heterocyclic systems starting from this compound are not prevalent in the current body of scientific literature.
Advanced Research Applications and Derivatization in Academic Contexts
Role as a Key Synthetic Intermediate for Complex Organic Architectures
The strategic positioning of bromo, fluoro, and iodo substituents on the benzonitrile (B105546) core makes 6-Bromo-2-fluoro-3-iodobenzonitrile a highly valuable intermediate for the synthesis of intricate organic structures. The differential reactivity of the carbon-halogen bonds allows for selective, stepwise transformations, a crucial aspect in the assembly of complex molecules.
The synthesis of this compound itself has been reported, with characterization data confirming its structure. lookchem.com Its melting point is documented as 112–114 °C. lookchem.com Spectroscopic data further validates its identity, with nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) all providing characteristic signals corresponding to the assigned structure. lookchem.com
The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions. lookchem.com The distinct nature of the bromine and iodine substituents allows for chemoselective functionalization. Generally, the carbon-iodine bond is more reactive towards oxidative addition to a palladium(0) complex than the carbon-bromine bond. This reactivity difference enables the selective substitution of the iodine atom, leaving the bromine atom intact for subsequent transformations. This stepwise functionalization is a powerful tool for building molecular complexity in a controlled manner.
Exploration of Derivatives for Material Science Research
A significant area of application for derivatives of this compound is in the field of material science, particularly in the development of liquid crystalline materials. lookchem.com Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. They are of immense interest for applications in electronic displays, such as those in LED lamps.
While specific data on the optoelectronic properties of derivatives of this compound for LED lamps is not extensively detailed in the available literature, the synthesis of these terphenyl derivatives demonstrates the potential of this building block in creating new materials for such applications. lookchem.com The ability to introduce various substituents through cross-coupling reactions provides a pathway to fine-tune the electronic and photophysical properties of the final materials.
Development of Novel Synthetic Methodologies Leveraging Unique Reactivity of Polyhalogenated Benzonitriles
The unique reactivity of polyhalogenated benzonitriles, such as this compound, is a fertile ground for the development of novel synthetic methodologies. The presence of multiple, distinct reaction sites on a single aromatic ring allows for the exploration of selective and orthogonal transformations.
The synthesis of highly substituted benzene (B151609) derivatives often relies on a combination of electrophilic aromatic substitution and directed ortho-lithiation reactions. lookchem.com The inherent reactivity differences between the C-I, C-Br, and C-F bonds in this compound can be exploited to achieve regioselective functionalization under various reaction conditions.
Furthermore, the nitrile group itself can participate in a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocyclic structures. This adds another layer of synthetic versatility to the molecule.
The development of synthetic routes to substituted benzofurans, for example, often involves the use of halogenated phenols and acetylenes in palladium-catalyzed reactions. nih.govarkat-usa.org While not directly employing this compound, these methodologies highlight the broader utility of halogenated precursors in constructing complex heterocyclic systems. The principles of these reactions could potentially be adapted to derivatives of this compound to access novel heterocyclic architectures.
The exploration of such selective reactions on polyhalogenated substrates contributes to the synthetic chemist's toolbox, enabling the efficient construction of molecules with precisely controlled substitution patterns. The insights gained from studying the reactivity of compounds like this compound can be applied to the design of synthetic routes for a wide range of target molecules, from pharmaceuticals to advanced materials.
Future Research Directions and Emerging Trends in Polyhalogenated Benzonitrile Chemistry
Advancements in Chemo- and Regioselectivity in Multi-halogenated Systems
A primary challenge and a significant area of future research in the synthesis of polyhalogenated benzonitriles is achieving precise control over the placement of different halogen atoms on the aromatic ring, a concept known as regioselectivity, and the selective reaction of one halogen over others, termed chemoselectivity. In a molecule like 6-Bromo-2-fluoro-3-iodobenzonitrile, the distinct electronic and steric properties of bromine, fluorine, and iodine atoms dictate their reactivity.
Future advancements will likely focus on the development of novel catalytic systems and reaction conditions that can exploit these subtle differences. For instance, palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, are continually being refined to allow for the selective activation of one carbon-halogen bond in the presence of others. Research is moving towards catalysts that can differentiate between C-I, C-Br, and C-F bonds with high fidelity, enabling the stepwise and controlled functionalization of polyhalogenated scaffolds. This would allow chemists to use compounds like this compound as versatile building blocks, sequentially replacing each halogen with different chemical groups to construct complex molecular architectures.
Development of Sustainable and Green Synthetic Approaches for Halogenated Benzonitriles
The chemical industry is increasingly shifting towards more environmentally friendly and sustainable practices. The synthesis of halogenated benzonitriles is no exception, and a significant trend is the development of "green" synthetic methods. Traditional halogenation and cyanation reactions often employ hazardous reagents and generate significant waste.
Future research will prioritize the use of safer, more sustainable alternatives. This includes the exploration of:
Greener Halogenating Agents: Moving away from elemental halogens towards sources like N-halosuccinimides or hydrohalic acids with in-situ oxidation.
Alternative Cyanide Sources: Investigating less toxic cyanide sources or developing catalytic methods that use cyanide more efficiently.
Solvent-Free and Aqueous Reactions: Designing synthetic routes that minimize or eliminate the use of volatile organic solvents.
For instance, the synthesis of nitriles using non-noble metal oxide-based nanocatalysts from alcohols and aqueous ammonia (B1221849) represents a significant step forward in green chemistry. nih.gov The application of such principles to the synthesis of complex molecules like this compound is a key area for future development.
Integration of Advanced Computational and Experimental Studies for Rational Reaction Design
The synergy between computational chemistry and experimental work is revolutionizing how scientists approach reaction design. For complex molecules like polyhalogenated benzonitriles, understanding the intricate interplay of electronic effects, steric hindrance, and reaction energetics is crucial for predicting and controlling chemical transformations.
Future research will increasingly rely on computational tools, such as Density Functional Theory (DFT), to:
Predict Reactivity: Model the reactivity of different halogen sites on the benzonitrile (B105546) ring to guide the choice of reagents and catalysts for selective transformations.
Elucidate Reaction Mechanisms: Gain a deeper understanding of how reactions proceed, allowing for the optimization of reaction conditions to improve yields and selectivities.
Design Novel Catalysts: Computationally screen potential catalyst structures to identify candidates with enhanced activity and selectivity for specific reactions involving polyhalogenated substrates.
By combining computational predictions with targeted experimental validation, researchers can accelerate the discovery of new reactions and synthetic strategies for this class of compounds.
Exploration of Unconventional Reactivity Patterns in Polyhalogenated Arenes
The presence of multiple halogen atoms on a benzene (B151609) ring can lead to unusual and often unexpected reactivity. Future research will focus on uncovering and harnessing these unconventional reactivity patterns. This includes exploring reactions that go beyond simple substitution or cross-coupling.
One area of interest is the activation of the typically unreactive carbon-fluorine bond. While challenging, the selective functionalization of C-F bonds in the presence of more reactive C-I and C-Br bonds would open up new avenues for molecular design. Furthermore, the interplay between the electron-withdrawing nitrile group and the various halogens can lead to unique modes of cycloaddition or ring-forming reactions, which are yet to be fully explored.
Applications in Catalyst Development and Polymer Science Research
The unique electronic and steric properties of polyhalogenated benzonitriles make them intriguing candidates for applications in materials science and catalysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
